6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This particular compound features a nitrophenyl group and a methyl group attached to the pyridazine ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired pyridazinone compound. The reaction conditions often require refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed
Reduction: 6-(4-methyl-3-aminophenyl)pyridazin-3(2H)-one.
Oxidation: Corresponding oxides or nitroso derivatives.
Substitution: Halogenated pyridazinone derivatives.
Scientific Research Applications
6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-methyl-3-nitrophenyl)pyridazin-3-amine
- 3-chloro-6-(3-nitrophenyl)pyridazine
Uniqueness
6-(4-methyl-3-nitrophenyl)pyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazine ring. The presence of both a nitro group and a methyl group provides distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
58897-78-2 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-(4-methyl-3-nitrophenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H9N3O3/c1-7-2-3-8(6-10(7)14(16)17)9-4-5-11(15)13-12-9/h2-6H,1H3,(H,13,15) |
InChI Key |
KWNYJAXBNNWFBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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